molecular formula C5H3N3O B1590420 3-Hydroxypyrazine-2-carbonitrile CAS No. 81411-78-1

3-Hydroxypyrazine-2-carbonitrile

Cat. No.: B1590420
CAS No.: 81411-78-1
M. Wt: 121.1 g/mol
InChI Key: RDCUCJMNMLUNLB-UHFFFAOYSA-N
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Description

3-Hydroxypyrazine-2-carbonitrile is a heterocyclic organic compound with a pyrazine ring substituted with a hydroxyl group at the 3-position and a nitrile group at the 2-position

Biochemical Analysis

Biochemical Properties

3-Hydroxypyrazine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with RNA-dependent RNA polymerase, which is crucial for the replication of RNA viruses . This interaction inhibits the polymerase activity, thereby preventing the replication of the virus. Additionally, this compound can interact with other enzymes involved in metabolic pathways, influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in viral-infected cells, this compound can inhibit viral replication by interfering with the viral RNA polymerase. This leads to a reduction in viral load and an improvement in cellular function. Additionally, it can modulate the expression of genes involved in immune responses, enhancing the cell’s ability to combat infections.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of RNA-dependent RNA polymerase, inhibiting its activity . This binding prevents the polymerase from synthesizing viral RNA, thereby halting the replication process. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These changes can lead to the activation of immune response genes and the suppression of viral replication genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can maintain its antiviral activity for extended periods, making it a viable candidate for therapeutic applications. Its stability and efficacy can be influenced by factors such as storage conditions and the presence of other chemicals.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit viral replication without causing significant toxicity . At higher doses, it can induce toxic effects such as liver damage and gastrointestinal disturbances. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Studies have also identified threshold effects, where a minimum concentration of this compound is required to achieve antiviral activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis. These interactions can lead to changes in metabolite levels, affecting cellular function and overall metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound can also be influenced by factors such as tissue type and the presence of other chemicals.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be targeted to the cytoplasm, where it inhibits viral RNA polymerase and prevents viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxypyrazine-2-carbonitrile typically involves the following steps:

    Starting Material: The synthesis often begins with 2-aminopyrazine.

    Chlorination: The pyrazine ring undergoes regioselective chlorination.

    Bromination: Bromination of the chlorinated intermediate.

    Cyanation: Palladium-catalyzed cyanation to introduce the nitrile group.

    Hydroxylation: Hydroxylation to introduce the hydroxyl group at the 3-position

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods focus on improving yield, reducing costs, and ensuring safety. For example, the use of safer reagents and solvents, as well as optimizing reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxypyrazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in antiviral therapies.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Hydroxypyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, it may inhibit viral RNA polymerase, thereby preventing viral replication. The hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity to the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxypyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and nitrile groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-oxo-1H-pyrazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-3-4-5(9)8-2-1-7-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCUCJMNMLUNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512809
Record name 3-Oxo-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81411-78-1
Record name 3-Oxo-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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